4-Methoxyequilenin

描述

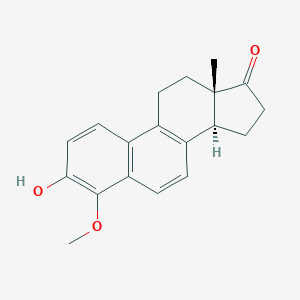

Structure

2D Structure

3D Structure

属性

CAS 编号 |

116506-50-4 |

|---|---|

分子式 |

C19H20O3 |

分子量 |

296.4 g/mol |

IUPAC 名称 |

(13S,14S)-3-hydroxy-4-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H20O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h3-5,7,15,20H,6,8-10H2,1-2H3/t15-,19-/m0/s1 |

InChI 键 |

GOBGQKKPBROPRC-KXBFYZLASA-N |

SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O |

手性 SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4OC)O |

规范 SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O |

同义词 |

4-methoxyequilenin |

产品来源 |

United States |

Metabolic Pathways and Biotransformation of Equilenin Leading to 4 Methoxyequilenin

Phase I Metabolism: Hydroxylation of Equilenin (B1671562) and Dihydroequilenin

Phase I metabolism of equilenin and its derivatives primarily involves hydroxylation, a crucial step that introduces hydroxyl groups onto the steroid structure, making it more polar and ready for subsequent Phase II conjugation reactions.

Regioselective Hydroxylation at the C-4 Position

A notable characteristic of equilenin metabolism is its regioselective hydroxylation at the C-4 position. Unlike endogenous estrogens such as estrone, which are preferentially hydroxylated at the C-2 position, equilenin and its reduced form, 17β-dihydroequilenin, are almost exclusively converted to their 4-hydroxylated counterparts nih.gov. This distinct regioselectivity is attributed to the additional aromaticity present in ring B of the equilenin structure. The proposed mechanism for this exclusive 4-hydroxylation involves a preferred delocalization of a naphthoxy radical intermediate to C-4, as delocalization to C-2 would require higher activation energy and is energetically less favorable nih.gov. This process yields 4-hydroxyequilenin (B1202715) as a major catechol metabolite.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Equilenin Hydroxylation

The hydroxylation of equilenin and 17β-dihydroequilenin at the C-4 position is primarily catalyzed by specific cytochrome P450 (CYP) enzymes. Research indicates that both CYP1A1 and CYP1B1 are significantly involved in this 4-hydroxylation in human breast cancer cells. While CYP1A1 predominantly catalyzes 2-hydroxylation for substrates like 17β-estradiol, it participates in 4-hydroxylation of 17β-dihydroequilenin. CYP1B1, on the other hand, is known for its role in 4-hydroxylation of estrogens and is constitutively expressed in many extrahepatic tissues, including mammary epithelium, where both CYP1A1 and CYP1B1 can be induced. Elevated rates of equilenin metabolism, including 4-hydroxylation, have been observed in cell cultures exposed to aryl hydrocarbon receptor (Ah-receptor) agonists, further implicating the activities of CYP1A1 and CYP1B1 in this pathway.

Phase II Metabolism: O-Methylation of Catechol Estrogens

Following Phase I hydroxylation, the resulting catechol estrogens, such as 4-hydroxyequilenin, undergo Phase II metabolism, a crucial detoxification pathway that often involves conjugation reactions.

Formation from 4-Hydroxyequilenin

4-Methoxyequilenin (4-MeOEN) is formed through the O-methylation of 4-hydroxyequilenin (4-OHEN), which is a key catechol metabolite generated during the Phase I oxidative metabolism of equine estrogens. This methylation reaction is catalyzed by Catechol-O-methyltransferase (COMT), an enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl moieties on the catechol ring. Studies have shown that 4-OHEN serves as a substrate for recombinant human soluble COMT, with a reported Michaelis constant (Km) of 2.4 µM and a catalytic rate constant (kcat) of 6.0 min-1.

Mechanistic Implications of O-methylation on Estrogen Activity

Traditionally, O-methylation of catechol estrogens by COMT has been considered a protective mechanism, serving to inactivate these potentially reactive metabolites and reduce their capacity to cause DNA damage through quinone formation. However, the case of this compound presents a more nuanced perspective. Despite being an O-methylated product, this compound has been found to be a proliferative and estrogenic agent in human breast cancer cells, exhibiting nanomolar potency. This suggests that the methylation of 4-hydroxyequilenin may not entirely represent a detoxification pathway, as this compound acts as a full, potent estrogen agonist and can activate estrogen receptor-mediated gene transcription. This finding challenges the simplistic view of O-methylation as solely an inactivation process for all catechol estrogens.

Enzymatic Interactions in the Metabolic Cascade

The formation of this compound from equilenin involves a coordinated enzymatic cascade. The initial hydroxylation of equilenin and 17β-dihydroequilenin by CYP1A1 and CYP1B1 constitutes the Phase I step, producing 4-hydroxyequilenin. Subsequently, 4-hydroxyequilenin, the product of Phase I, becomes the substrate for the Phase II enzyme COMT, leading to the formation of this compound.

常见问题

Q. How can mixed-methods research frameworks resolve gaps in understanding 4-MeOEN’s role in hormone-dependent vs. independent cancers?

- Methodological Answer :

- Triangulation design :

- Quantitative : Measure 4-MeOEN’s effects on ER-positive (MCF-7) vs. ER-negative (MDA-MB-231) cell proliferation.

- Qualitative : Conduct thematic analysis of transcriptomic data to identify non-canonical pathways (e.g., MAPK/ERK).

- Integration : Use joint displays to map quantitative findings (e.g., IC50 values) onto qualitative themes (e.g., pathway enrichment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。